![molecular formula C22H26N2O3 B1613099 Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898788-48-2](/img/structure/B1613099.png)
Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Overview
Description
“Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate” is a chemical compound with the molecular formula C22H26N2O3 . It is also known as “2-ETHOXY-5- [ (4-METHYL-1-PIPERAZINYL)SULFONYL]BENZOIC ACID ETHYL ESTER” and has a molecular weight of 356.44 .
Synthesis Analysis
The synthesis of compounds similar to “Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate” has been reported in the literature . For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another study reported the synthesis of chimeric amides containing, along with the 2-amino-pyrimidine fragment, fragments of other nitrogen and oxygen-containing heterocycles, aromatic cycles, and functional groups in different positions of the molecule .Scientific Research Applications
Oncology: Synthesis of Imatinib
Imatinib: , marketed as Gleevec or Glivec, is a breakthrough cancer treatment drug, particularly for Chronic Myelogenous Leukemia (CML) . The compound serves as a precursor in the synthesis of Imatinib . This process involves coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . The improved synthesis methods have enhanced the drug’s availability and reduced production costs, making it a significant contribution to oncological research and treatment.
Gastrointestinal Stromal Tumor (GIST) Treatment
Imatinib, synthesized using our subject compound, also exhibits inhibitory effects on c-Kit tyrosine kinase . This kinase plays a role in the formation of Gastrointestinal Stromal Tumors (GISTs) , and the inhibition by Imatinib has been pivotal in treating this condition .
Idiopathic Hypereosinophilic Syndrome
Another application in the medical field is the treatment of idiopathic hypereosinophilic syndrome . Imatinib’s effect on the platelet-derived growth factor receptor, which is involved in the pathogenesis of this syndrome, highlights the versatility of the compound derived from Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate .
Tyrosine Kinase Inhibition
The compound is integral in the synthesis of inhibitors targeting various tyrosine kinases . These enzymes are crucial in signaling pathways that control cell division and death, and their inhibition can halt the progression of certain cancers .
Drug Discovery and Development
In the broader scope of drug discovery, the subject compound’s role in synthesizing Imatinib has established a model for the development of future targeted therapies. It represents a significant step in the era of molecular targeting therapy .
Industrial Scale Synthesis
The scalability and low cost of synthesizing Imatinib using Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate make it ideal for industrial applications. This has implications for the mass production of cancer treatments, making them more accessible .
Novel Synthetic Methods
Research into novel synthetic strategies using this compound is ongoing. Many synthetic routes have been patented, and new methods could provide alternative pathways that circumvent these patents, fostering innovation in pharmaceutical manufacturing .
Pharmacological Research
The compound’s role in synthesizing biologically active molecules extends to pharmacological research, where it may lead to the discovery of new drugs with varied therapeutic applications beyond the current scope .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a well-known drug that targets Bcr-Abl protein tyrosine kinase . This kinase is associated with chronic myelogenous leukemia (CML), a hematological stem cell disorder . Imatinib also inhibits other tyrosine kinase targets such as c-Kit and a platelet-derived growth factor receptor .
Mode of Action
Considering its structural similarity to imatinib , it may also act as an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This inhibition can lead to the control of unregulated blood cell proliferation associated with CML .
Biochemical Pathways
Based on the action of imatinib , it can be inferred that the compound may affect the signaling pathways associated with Bcr-Abl protein tyrosine kinase, c-Kit, and platelet-derived growth factor receptor .
Result of Action
If it acts similarly to imatinib , it may result in the control of unregulated blood cell proliferation in conditions like CML .
properties
IUPAC Name |
ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-5-4-9-19(20)21(25)18-8-6-7-17(15-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWOFRGXAZTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643416 | |
Record name | Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-48-2 | |
Record name | Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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